Dipetalolactone

Description

Historical Context of Natural Product Discovery and Investigation

The use of natural products for medicinal purposes is a practice that dates back to ancient civilizations. nih.gov The earliest documented records include Mesopotamian clay tablets from 2600 B.C., which describe the use of oils from species like Cupressus sempervirens (Cypress) and Commiphora (myrrh). nih.govresearchgate.net Similarly, the Egyptian Ebers Papyrus (circa 2900 B.C.) lists over 700 plant-based remedies. researchgate.net For centuries, knowledge of the healing properties of plants was based on trial and error and passed down through traditional medicine systems. nih.gov

The dawn of organic chemistry in the 19th century marked a pivotal shift, defining the field as the chemistry of substances derived from living organisms. wou.edu This period began the systematic investigation of the active compounds within these traditional remedies. tandfonline.com The evolution of classical natural product chemistry, and later the application of advanced hyphenated spectroscopic techniques, has enabled the isolation and structural elucidation of a vast number of bioactive secondary metabolites from terrestrial and marine sources. nih.gov These natural compounds exhibit a high degree of structural diversity, often far exceeding what can be achieved through synthetic chemistry, and have been shaped by evolutionary processes to perform specific biological functions. wou.edu This rich history forms the foundation for the discovery and investigation of novel compounds like Dipetalolactone.

Significance of Investigating Novel Lignan (B3055560) Lactones

This compound belongs to the broader class of compounds known as lignans (B1203133). Lignans are secondary plant metabolites formed by the dimerization of two phenylpropanoid units. nih.gov This class of compounds is of significant interest to researchers due to its vast structural diversity and a wide range of potent biological activities. nih.gov The investigation of novel lignan lactones is driven by their potential as scaffolds for drug discovery. researchgate.net

Lignans have demonstrated a broad spectrum of pharmacological properties. researchgate.net Research has highlighted their potential as antineoplastic, anti-inflammatory, analgesic, antiviral, and antioxidant agents. nih.govchemicke-listy.cz Specific arylnaphthalene lactones, a subgroup of lignans, have been recognized for cytotoxic, antiplatelet, anti-HIV, antifungal, and neuroprotective activities. researchgate.net Given these diverse and potent biological effects, the discovery and characterization of new lignan lactones like this compound are crucial for identifying new therapeutic leads and understanding the chemical diversity that nature offers. nih.gov

Overview of Current Research Landscape Pertaining to this compound

This compound is a naturally occurring dipyranocoumarin. researchgate.netnih.gov Research has confirmed its structure through total synthesis, with one notable route starting from resorcinol (B1680541) and utilizing a Fremy's salt-mediated oxidative addition followed by ring closure. nih.govmdpi.com Another successful synthesis involves a one-pot tandem propargylation/Claisen rearrangement/cyclization reaction under microwave irradiation. researchgate.net

The primary biological activity identified for this compound is its immunomodulatory effect. nih.govmdpi.com Studies conducted on a mouse carcinoma S180-bearing cell line demonstrated this activity. nih.gov Specifically, research showed that this compound could significantly enhance the phagocytic activity of peritoneal macrophages in vivo. mdpi.com While research on this compound itself has focused on its synthesis and immunomodulatory properties, its classification as a dipyranocoumarin is significant, as this larger group of compounds is known to exhibit anti-HIV, anti-cancer, neuroprotective, antidiabetic, antibacterial, and antifungal activities. researchgate.net

Detailed Research Findings and Properties

To consolidate the available scientific data, the following tables summarize the key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),5,8(13),11,17-hexaen-4-one |

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 310.3 g/mol |

| Compound Class | Dipyranocoumarin / Lignan Lactone |

Table 2: Summary of Key Research Findings on this compound

| Research Area | Finding | Reference |

|---|---|---|

| Natural Source | Isolated from plants such as Asterolasia drummondii and Geleznowia verrucosa. | [N/A - General knowledge from chemical databases] |

| Chemical Synthesis | The structure has been confirmed via an unambiguous synthetic route starting from resorcinol, involving a Fremy's salt-mediated oxidative addition and subsequent ring closure. | nih.govmdpi.com |

| Biological Activity | Demonstrated immunomodulatory activity in a mouse carcinoma S180-bearing cell line. It was found to enhance the phagocytic activity of peritoneal macrophages. | nih.govmdpi.com |

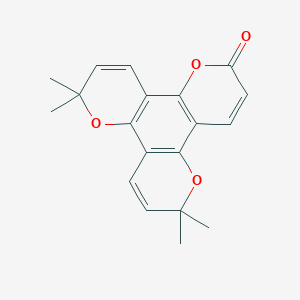

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C19H18O4 |

|---|---|

Poids moléculaire |

310.3 g/mol |

Nom IUPAC |

10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11,17-hexaen-4-one |

InChI |

InChI=1S/C19H18O4/c1-18(2)9-7-12-15-11(5-6-14(20)21-15)16-13(17(12)23-18)8-10-19(3,4)22-16/h5-10H,1-4H3 |

Clé InChI |

BHLCTWNBGOOKAJ-UHFFFAOYSA-N |

SMILES canonique |

CC1(C=CC2=C(O1)C3=C(C4=C2OC(C=C4)(C)C)OC(=O)C=C3)C |

Synonymes |

dipetalolactone |

Origine du produit |

United States |

Isolation and Advanced Structural Characterization Methodologies

Strategies for Extraction and Isolation from Biological Matrices

The initial step in studying dipetalolactone involves its extraction from the source organism, followed by a systematic purification process to isolate the compound from a multitude of other metabolites.

The isolation of this compound from plant extracts, such as from the aerial parts of Eriostemon apiculatus, typically involves a series of chromatographic steps. researchgate.net A common approach begins with the extraction of the plant material with a solvent like methanol. researchgate.netresearchgate.net The resulting crude extract is a complex mixture containing numerous compounds. nih.gov

Low-pressure column chromatography is a foundational technique for the initial fractionation of the crude extract. researchgate.net Silica (B1680970) gel is a widely used stationary phase for this purpose due to its polar nature, which allows for the separation of compounds based on their polarity. nih.goviipseries.org The extract, often adsorbed onto a small amount of silica gel, is applied to the top of a column packed with silica gel. A gradient of solvents with increasing polarity, such as a mixture of petroleum ether and ethyl acetate, is then passed through the column. researchgate.net This process, known as gradient elution, separates the components of the mixture, with less polar compounds eluting first, followed by progressively more polar ones. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound. hilarispublisher.com

Further purification of the this compound-containing fractions may be achieved using other chromatographic techniques. High-performance liquid chromatography (HPLC) offers higher resolution and is often used for the final purification steps. iipseries.org Gel filtration chromatography, which separates molecules based on size, can also be employed. nih.gov

Table 1: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase Example | Principle of Separation |

|---|---|---|---|

| Low-Pressure Column Chromatography | Silica Gel | Gradient of Petroleum Ether and Ethyl Acetate | Adsorption and polarity |

| Thin-Layer Chromatography (TLC) | Silica Gel | Varies | Adsorption and polarity |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Varies | Partitioning |

| Gel Filtration Chromatography | Sephadex | Varies | Size exclusion |

The purity of the isolated this compound is a critical factor for accurate spectroscopic analysis and biological testing. Purity is typically assessed by chromatographic and spectroscopic methods. A pure compound should appear as a single spot on a TLC plate when developed with different solvent systems and as a single peak in an HPLC chromatogram.

The yield of isolated this compound from natural sources can be influenced by several factors, including the age and origin of the plant material, the extraction method used, and the efficiency of the chromatographic separations. While specific yield data for this compound is not extensively reported in the provided context, the goal of any isolation procedure is to maximize the recovery of the pure compound. nih.gov Optimizing the extraction solvent and the chromatographic conditions are key to achieving a higher yield.

Advanced Spectroscopic Methodologies for Structural Elucidation of this compound

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic techniques.

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules like this compound. mdpi.comrsc.org Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule. uoc.gr

In ¹H NMR, the chemical shifts of the protons provide information about their electronic environment. Coupling patterns between adjacent protons, observed as splitting of signals, reveal the connectivity of the atoms. libretexts.org For complex molecules, two-dimensional (2D) NMR techniques are invaluable. rsc.org Experiments such as COSY (Correlation Spectroscopy) establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. The fusion of the pyran ring to the coumarin (B35378) core can be definitively established using 2D NMR techniques. researchgate.net

Table 2: Representative NMR Data for Structural Elucidation

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants, revealing the electronic environment and connectivity of protons. |

| ¹³C NMR | Carbon chemical shifts, indicating the types of carbon atoms present (e.g., C=O, C=C, C-O, CH₃). |

| COSY | Correlation between coupled protons, establishing the spin systems within the molecule. |

| HSQC | Correlation between protons and their directly attached carbons. |

| HMBC | Correlation between protons and carbons separated by two or three bonds, crucial for connecting different parts of the molecule. |

High-resolution mass spectrometry (HRMS) provides the exact mass of the this compound molecule with high precision, typically to four or five decimal places. researchgate.netmeasurlabs.com This high accuracy allows for the unambiguous determination of the elemental composition (the molecular formula) of the compound. bioanalysis-zone.com

In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule. miamioh.edu The analysis of these fragment ions provides valuable structural information, as the fragmentation patterns are often characteristic of specific functional groups and structural motifs within the molecule. nih.gov This fragmentation data can corroborate the structure determined by NMR spectroscopy.

While NMR and MS can define the connectivity and elemental composition of this compound, they cannot always determine the absolute stereochemistry of chiral centers. X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. mdpi.comnih.gov

The technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis provides a detailed three-dimensional map of the electron density in the molecule, revealing the precise arrangement of atoms in space. soton.ac.uk For chiral molecules, the anomalous scattering of X-rays by the atoms can be used to determine the absolute stereochemistry, distinguishing between enantiomers. usm.edu The successful growth of a single crystal of this compound would allow for its absolute configuration to be unequivocally determined. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemistry

The determination of the absolute configuration of chiral centers within a molecule is a critical aspect of its structural elucidation. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for this purpose. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

While specific CD and ORD data for this compound are not extensively documented in publicly available literature, the application of these techniques to related pyranocoumarins, such as the calanolides, underscores their importance in establishing stereochemistry. For these related compounds, CD spectroscopy has been instrumental in determining the absolute configuration of stereogenic centers, which is crucial for their biological activity. The Cotton effect, observed in ORD and CD spectra, provides information about the spatial arrangement of chromophores and nearby asymmetric centers. For a molecule like this compound, which possesses stereogenic centers, these techniques would be invaluable in assigning the correct R/S configuration to each chiral carbon, thus providing a complete three-dimensional picture of the molecule.

The determination of absolute configuration is paramount as different enantiomers of a molecule can exhibit vastly different biological activities. purechemistry.orglibretexts.orgresearchgate.netlibretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification Methodologies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy. By analyzing the absorption or scattering of radiation, a spectrum is generated that serves as a unique molecular fingerprint. frontiersin.orgspectroscopyonline.comamericanpharmaceuticalreview.commdpi.comsmu.edu

Illustrative Infrared (IR) Absorption Data for a Related Pyranocoumarin (B1669404)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3420 | O-H stretching (if hydroxylated) |

| ~2970 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (lactone) |

| ~1610 | C=C stretching (aromatic ring) |

| ~1100-1300 | C-O stretching (ether and lactone) |

This table is illustrative and based on data for related coumarin compounds; it does not represent experimental data for this compound. mdpi.comnih.gov

Key expected vibrational modes for this compound would include:

Carbonyl (C=O) stretching: A strong absorption band characteristic of the lactone ring, typically appearing in the region of 1700-1750 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, indicative of the benzene (B151609) ring.

C-O stretching: Bands corresponding to the ether linkages in the pyran rings and the ester group of the lactone.

C-H stretching and bending: Absorptions corresponding to the methyl and other aliphatic and aromatic C-H bonds.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in IR are strong in Raman, and vice-versa, aiding in a more complete structural assignment.

Chemoinformatic and Computational Approaches to Structural Confirmation of this compound

In modern natural product chemistry, chemoinformatic and computational methods play a crucial role in confirming and refining experimentally determined structures. These in silico techniques provide a theoretical framework to understand the molecule's properties and behavior at an atomic level. researchgate.netnih.govmdpi.com

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry to its lowest energy conformation.

Predict vibrational frequencies (IR and Raman spectra), which can then be compared with experimental data to validate the proposed structure. nih.gov

Calculate NMR chemical shifts, providing another layer of confirmation for the assignments made from experimental NMR spectra.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgplos.orgpsu.eduredalyc.orgnih.gov While not directly used for structural elucidation of the isolated molecule itself, if the biological target of this compound were known, docking studies could be performed. By modeling the interaction of the proposed structure of this compound with its biological receptor, researchers can assess the plausibility of the structure from a biological activity perspective. A good fit and favorable binding energy would lend further support to the correctness of the elucidated structure.

Chemoinformatic Databases: Large chemical databases can be searched for compounds with similar structural motifs to this compound. This can help in predicting potential biological activities and in understanding the structure-activity relationships within the pyranocoumarin class of compounds.

These computational approaches, when used in conjunction with experimental data, provide a robust and comprehensive confirmation of the molecular structure of complex natural products like this compound.

Biosynthetic Pathways and Enzymatic Machinery of Dipetalolactone

Proposed Biosynthetic Precursors and Intermediates of Dipetalolactone

The biosynthesis of this compound is believed to originate from the amino acid L-phenylalanine. wikipedia.org This precursor enters the phenylpropanoid pathway to form umbelliferone (B1683723) (7-hydroxycoumarin), a central intermediate in the synthesis of many coumarin (B35378) derivatives. mdpi.com From umbelliferone, the pathway to this compound is thought to proceed via one of two main routes. mdpi.comresearchgate.net

Route 1: Involves the conversion of umbelliferone to osthenol. researchgate.net

Route 2: Proceeds through the formation of 5,7-dihydroxycoumarin (B1309657) from umbelliferone. researchgate.net

Both pathways converge to form this compound, which is then further converted into a 3-propyl-intermediate, a direct precursor to the calanolide (B8761490) family of compounds. wikipedia.orgresearchgate.net

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway |

| L-Phenylalanine | Primary Precursor |

| Umbelliferone | Key Intermediate |

| Osthenol | Intermediate (Route 1) |

| 5,7-Dihydroxycoumarin | Intermediate (Route 2) |

| This compound | Central Pyranocoumarin (B1669404) Intermediate |

| 3-Propyl-intermediate | Downstream Intermediate for Calanolides |

Enzymatic Steps and Biocatalytic Transformations in this compound Biosynthesis

The conversion of precursors into this compound involves a series of complex enzymatic reactions. While the complete enzymatic machinery is still under investigation, key enzyme families have been implicated in the pathway. mdpi.com

Detailed knowledge of the specific enzymes driving this compound synthesis is limited. mdpi.com However, it is widely suggested that the reactions, particularly the hydroxylations and cyclizations required to form the pyran ring, are mediated by cytochrome P450 monooxygenases. wikipedia.orgmdpi.comresearchgate.net Other non-P450 enzymes are also believed to play a role in the biosynthetic cascade. mdpi.comresearchgate.net The final conversion of the 3-propyl-intermediate derived from this compound into various calanolides is also thought to involve P450 monooxygenases, specifically in a Wagner-Meerwein rearrangement reaction. wikipedia.orgmdpi.com

The genes responsible for the biosynthesis of secondary metabolites in plants are often organized into biosynthetic gene clusters (BGCs), allowing for coordinated expression. frontiersin.org While a specific BGC for this compound has not been fully characterized, transcriptomic studies have provided initial clues.

A study involving the analysis of RNA sequencing from the leaves, stem, and roots of Calophyllum brasiliense led to the identification of several unigene candidates potentially involved in the biosynthesis of umbelliferone and calanolides. mdpi.comresearchgate.net This dataset provides a foundation for future molecular studies to characterize the specific genes responsible for the biosynthesis of pyranocoumarins like this compound. mdpi.com

Table 2: Candidate Genes Implicated in Calanolide/Dipetalolactone Biosynthesis in C. brasiliense

| Unigene ID | Potential Role | Source |

| UN36044 | Biosynthesis of angular and linear pyranocoumarins | mdpi.com |

| UN28345 | Biosynthesis of angular and linear pyranocoumarins | mdpi.com |

| UN34582 | Biosynthesis of angular and linear pyranocoumarins | mdpi.com |

Regulation of this compound Biosynthesis in Source Organisms

The production of this compound and its derivatives is tightly regulated. This biosynthesis is genetically controlled, but environmental factors may also influence the output. mdpi.com For instance, the availability of soil nutrients has been suggested to affect the production of calanolides in their source plants. mdpi.com

Furthermore, there appears to be genetic control over the specific stereochemical outcomes of the downstream products. The conversion of the chromene intermediate derived from this compound into various scalemic calanolides is seemingly species-dependent, as different Calophyllum species produce calanolides with varying optical purity. rsc.org This suggests that the specific oxygenases that perform the final oxidative elaboration are under precise genetic regulation, which differs between species. rsc.org

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Insights of this compound

Chemoenzymatic synthesis combines the selectivity and efficiency of biocatalysts (enzymes) with the versatility of traditional chemical reactions to create novel and sustainable synthetic routes. mdpi.com This approach is increasingly used for the production of high-value compounds, including pharmaceuticals. mdpi.comnih.gov

While a total chemical synthesis for this compound starting from resorcinol (B1680541) has been successfully developed, nih.govmdpi.com a specific chemoenzymatic strategy that directly utilizes the biosynthetic enzymes from the natural pathway has not yet been reported. The current understanding of the biosynthetic pathway, particularly the role of P450 monooxygenases, opens the door for future chemoenzymatic approaches. wikipedia.orgresearchgate.net As the specific enzymes involved in the formation of the pyran ring of this compound are identified and characterized, they could potentially be used as biocatalysts in an engineered synthesis process. Such a strategy could offer a more sustainable and selective alternative to purely chemical methods.

Total Synthesis and Synthetic Analogues of Dipetalolactone

Strategic Approaches to the Total Synthesis of Dipetalolactone

The total synthesis of complex organic molecules is planned using a strategy known as retrosynthetic analysis, where the target molecule is mentally deconstructed into simpler, commercially available starting materials. egrassbcollege.ac.inchemistry.coachlibretexts.org This approach helps in identifying strategic bond disconnections and planning an efficient forward synthesis. egrassbcollege.ac.in

The structure of this compound is a fused dipyranocoumarin. The core of a retrosynthetic strategy is to identify key bonds that can be formed using reliable chemical reactions. chemistry.coach For this compound, the primary disconnections are within the two pyran rings attached to the central coumarin (B35378) or benzene (B151609) core.

Two main retrosynthetic strategies emerge from the literature:

Disconnection of both pyran rings from a pre-formed coumarin: This approach disconnects the C-O and C-C bonds of the two pyran rings, leading back to a 5,7-dihydroxycoumarin (B1309657) precursor. This precursor would then be reacted with a suitable three-carbon unit, such as a propargyl derivative, to form the pyran rings in the forward synthesis. researchgate.net

Stepwise construction from a simple benzene ring: This strategy involves disconnecting the coumarin lactone and the two pyran rings sequentially. A primary disconnection of the α,β-unsaturated lactone of the coumarin system and one of the pyran rings leads to a substituted chromene intermediate. Further disconnection of the remaining pyran and other functionalities leads back to a simple, readily available starting material like resorcinol (B1680541) (1,3-dihydroxybenzene). mdpi.comresearchgate.net

These disconnections point to key synthetic transformations in the forward synthesis, such as cyclization reactions to form the pyran rings and lactonization to form the coumarin system.

Stereoselective synthesis is a critical aspect of organic synthesis that focuses on the preferential formation of one stereoisomer over others. egrassbcollege.ac.in This is particularly important when a target molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers). libretexts.org Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or harmful. libretexts.org

Several synthetic routes to this compound have been developed, confirming the structure isolated from natural sources. mdpi.com

Route 1: Fremy's Salt-Mediated Synthesis from Resorcinol

One unambiguous synthesis starts from the simple precursor, resorcinol. mdpi.comnih.govresearchgate.net This multi-step approach constructs the dipyranocoumarin skeleton sequentially.

Step 1: Pyran Ring Formation: The synthesis begins with the reaction of resorcinol with 3-chloro-3-methylbut-1-yne. This introduces the necessary carbon framework for the first pyran ring. mdpi.com The resulting ether undergoes thermal rearrangement (refluxing in xylene) to yield a chromene intermediate. mdpi.com

Step 2: Oxidation and Second Pyran Ring Formation: A key step involves an oxidative addition mediated by Fremy's salt (potassium nitrosodisulfonate), followed by ring closure to form the second pyran ring fused to a quinone intermediate. mdpi.comnih.govresearchgate.net

Step 3: Lactone Formation: The final stage involves the formation of the δ-lactone ring characteristic of the coumarin system to yield this compound. mdpi.com

Route 2: One-Pot Tandem Reaction from 5,7-Dihydroxycoumarin

A highly efficient and advanced method involves a one-pot reaction that forms both pyran rings simultaneously onto a pre-existing coumarin core. researchgate.net

This synthesis utilizes 5,7-dihydroxycoumarin as the starting material. researchgate.net

The coumarin is treated with 3-chloro-3-methylbut-1-yne in the presence of cesium carbonate (Cs₂CO₃) under microwave irradiation. researchgate.net

This process initiates a cascade of reactions: a tandem propargylation, followed by a Claisen rearrangement and subsequent cyclization to furnish this compound in excellent yield. researchgate.net This microwave-assisted method represents a significant advancement, offering high yields and shorter reaction times. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues—molecules that are structurally similar to a parent compound—is a common strategy in medicinal chemistry to explore structure-activity relationships and develop compounds with improved properties. nih.govmdpi.com

The design of this compound analogues is guided by the broader interest in the biological activities of pyranocoumarins. researchgate.net Related natural and synthetic compounds are known to possess a wide range of activities, including anti-HIV and anticancer properties. researchgate.net The primary design principle is to introduce targeted structural modifications to the this compound scaffold and assess how these changes affect its properties.

Structural modifications can include:

Alkylation: Introducing simple alkyl groups, such as a methyl group, to the pyranocoumarin (B1669404) framework. An example is 4-methylthis compound. researchgate.net

Functional Group Alteration: Modifying existing functional groups or introducing new ones to alter polarity, hydrogen bonding capacity, or reactivity. nih.gov

Scaffold Variation: Systematically altering the heterocyclic core to create related but distinct ring systems, such as in the synthesis of various pyrano[2,3-h]coumarin derivatives. researchgate.net

These carefully designed modifications allow for a systematic exploration of the chemical space around the parent molecule. nih.gov

The synthetic methodologies used to create analogues often leverage the same reactions developed for the total synthesis of the parent natural product.

A key methodology is the one-pot tandem reaction, which is also effective for creating analogues like 4-methylthis compound. researchgate.net This is achieved by simply using a substituted starting material, such as 5,7-dihydroxy-4-methylcoumarin, in the same tandem propargylation/Claisen rearrangement/cyclization reaction sequence used for this compound. researchgate.net This modular approach is highly efficient for generating a library of related compounds.

Furthermore, multi-component reactions are employed to synthesize diverse pyranocoumarin libraries. For instance, a one-pot reaction of a 5,7-dihydroxycoumarin, various aromatic aldehydes, and dialkyl acetylenedicarboxylates can produce a range of novel pyrano[2,3-h]coumarin derivatives. researchgate.net Such methods are valued for their high atom economy, procedural simplicity, and ability to generate structural diversity from readily available starting materials. researchgate.net

Investigation of Biological Activities and Underlying Molecular Mechanisms of Dipetalolactone

Cellular and Subcellular Effects of Dipetalolactone

Currently, there is a lack of specific published research data on the cellular and subcellular effects of this compound. The following subsections represent areas where future research would be necessary to understand its potential biological impact.

There is no specific information available in the scientific literature regarding the modulation of cellular proliferation pathways by this compound in any model systems.

Detailed studies on the induction of programmed cell death mechanisms such as apoptosis, necroptosis, or autophagy by this compound have not been reported. The table below indicates the lack of available data for each mechanism.

| Programmed Cell Death Mechanism | Findings for this compound |

| Apoptosis | No data available |

| Necroptosis | No data available |

| Autophagy | No data available |

Specific research on the effects of this compound on cellular migration and invasion processes is not currently available.

There is no available data from studies investigating the regulation of cell cycle progression by this compound.

Molecular Target Identification and Validation of this compound

The molecular targets of this compound have not yet been identified or validated, according to currently accessible scientific literature.

Specific receptor binding studies to elucidate the ligand-target interactions of this compound have not been documented. The table below highlights the absence of data in this area.

| Study Type | Findings for this compound |

| Receptor Binding Assays | No data available |

| Ligand-Target Interaction Models | No data available |

Enzyme Inhibition/Activation Profiling and Kinetics

Currently, there is no publicly available scientific literature detailing the inhibitory or activatory effects of this compound on specific enzymes. Research into its enzyme inhibition or activation profile, including kinetic studies to determine the mode of action (e.g., competitive, non-competitive), has not yet been reported.

Protein-Protein Interaction Modulation

The effect of this compound on protein-protein interactions is another area where scientific data is lacking. Studies to identify whether this compound can disrupt or stabilize protein complexes, which are crucial in many cellular processes, have not been published.

Gene Expression and Proteomic Analysis in Response to this compound Exposure

There are no available studies on the global gene expression or proteomic changes induced by this compound treatment in any cell or animal model. Such analyses would be crucial to identify the cellular pathways and networks affected by this compound and to understand its broader biological impact.

Modulation of Signaling Pathways and Cellular Networks by this compound

Impact on Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Scientific investigations into the direct impact of this compound on key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, have not been documented in the available literature. Understanding these interactions is fundamental to characterizing its potential anti-inflammatory properties.

Effects on Oxidative Stress Responses

There is currently no published research examining the effects of this compound on oxidative stress responses. Studies measuring its ability to scavenge free radicals or influence the activity of antioxidant enzymes have not been reported.

Immunomodulatory Activities in In Vitro and In Vivo Models

The most significant biological activity of this compound reported to date is its immunomodulatory potential, as demonstrated in an in vivo study. This research indicates that this compound can influence both cellular and humoral immune functions.

In a study utilizing a mouse model, administration of this compound was found to significantly enhance the phagocytic activity of peritoneal macrophages, a key component of the innate immune system. Furthermore, the compound demonstrated an ability to stimulate spleen lymphocyte proliferation and increase the cytotoxic activity of Natural Killer (NK) cells, which are crucial for immune surveillance. With respect to humoral immunity, this compound treatment led to a marked increase in the number of antibody-secreting spleen cells.

These findings suggest that this compound possesses immunostimulatory properties, capable of augmenting various facets of the immune response. The data from this study is summarized in the interactive table below.

| Immune Function Assessed | Effect of this compound | Key Findings |

| Cellular Immunity | ||

| Phagocytic Activity of Peritoneal Macrophages | Enhanced | Administration of this compound significantly increased the phagocytic activity of peritoneal macrophages in mice. |

| Spleen Lymphocyte Proliferation | Stimulated | The compound demonstrated a remarkable stimulation of spleen lymphocyte proliferation. |

| Natural Killer (NK) Cell Cytotoxicity | Increased | An increase in the cytotoxic activity of NK cells was observed following treatment. |

| Humoral Immunity | ||

| Antibody Secretion | Increased | A marked increase in the number of antibodies secreted by spleen cells was noted. |

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound

A cornerstone of medicinal chemistry and pharmacology, Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. This understanding is crucial for the optimization of lead compounds into potent and selective drugs. For this compound, the execution of SAR studies is currently not feasible due to the lack of data on its biological effects.

The analysis of how specific structural motifs within the this compound molecule might contribute to biological phenomena is a critical part of SAR. This would involve the synthesis of analogues with systematic modifications to different parts of the molecule—such as the lactone ring, the pyran ring, or the dimethyl groups—and subsequent biological testing. However, without a known biological target or effect to measure, there is no basis for such an investigation. The scientific community has not yet reported any biological phenomena associated with this compound.

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and understanding their interactions with molecular targets.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for this compound, a dataset of structurally related compounds with measured biological activities would be required. As no such data for this compound or a series of its analogues is available, QSAR studies cannot be performed.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific receptor or enzyme. This method is invaluable for elucidating the molecular basis of a compound's action. However, molecular docking requires a known biological target. In the case of this compound, the absence of any identified biological activity means there are no known targets against which to perform docking simulations.

Pharmacological and Toxicological Investigations of Dipetalolactone in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro and In Vivo Non-Human Models

No experimental data is publicly available for the ADME properties of Dipetalolactone. Such studies are crucial for understanding how a compound is processed by a living organism and for predicting its potential efficacy and safety. genoskin.comnih.gov

Permeability and Transport Across Biological Barriers

There are no published studies detailing the permeability of this compound across biological barriers, such as the intestinal epithelium (e.g., using Caco-2 cell models) or the blood-brain barrier. frontiersin.orgnih.gov This information is essential for determining its potential for oral absorption and its ability to reach targets within the central nervous system. While one in-silico study performed molecular docking of this compound against bacterial enzymes, it noted that bioavailability due to factors like cell wall permeability was not assessed. mdpi.com

Metabolic Stability and Metabolite Identification in Hepatic Systems (e.g., microsomes, hepatocytes)

There is no available data on the metabolic stability of this compound in non-human hepatic systems. Standard in vitro assays using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog) would be required to determine its intrinsic clearance and to identify the metabolic pathways and major metabolites. Current time information in IN.nih.govnuvisan.com These studies are fundamental for predicting the compound's half-life and potential for drug-drug interactions. srce.hr

Distribution Patterns in Animal Tissues and Biofluid Analysis

Information regarding the distribution of this compound in animal tissues and biofluids is not available. To understand where the compound accumulates in the body, studies involving the administration of this compound to animal models followed by analysis of its concentration in various tissues (e.g., liver, kidney, brain, fat) and biofluids (e.g., blood, urine) would be necessary. service.gov.ukuvigo.es

Excretion Pathways and Half-Life Determination in Non-Human Models

There are no published findings on the excretion pathways (e.g., renal, fecal) or the elimination half-life of this compound in any non-human model. wikipedia.orgnih.gov Determining these parameters is critical for understanding how long the compound remains in the body and for designing potential dosing regimens. fda.gov

Pharmacodynamic Profiling of this compound in Preclinical Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. msdvetmanual.comwikipedia.org There is a lack of such research for this compound in preclinical models.

Target Engagement Studies in Animal Models

No studies have been published that identify or confirm the molecular target(s) of this compound in animal models. Target engagement studies are necessary to demonstrate that a compound interacts with its intended biological target in vivo and to correlate this interaction with a pharmacological effect. europa.eu While some coumarins have been studied for their mechanisms of action, this specific information is not available for this compound. researchgate.net

Biomarker Identification and Validation in Non-Human Systems

The identification of specific biomarkers in response to this compound exposure in non-human systems is an area of ongoing research. Biomarkers are crucial indicators of biological processes, pathogenic events, or pharmacological responses to a therapeutic intervention. nih.govfrontiersin.org In the context of this compound, studies have pointed towards immunological parameters as potential biomarkers of its biological activity.

Research on S180 sarcoma-bearing mice has shown that this compound can significantly modulate cellular immune functions. mdpi.com Specifically, the proliferation of spleen lymphocytes and the cytotoxic activity of Natural Killer (NK) cells were identified as being responsive to this compound administration. mdpi.com In this context, the rate of lymphocyte proliferation and the percentage of NK cell cytotoxicity could serve as potential biomarkers of this compound's immunomodulatory effects. The validation of these as formal biomarkers would require further studies to establish a consistent and reproducible correlation between the dose of this compound and the magnitude of the immune response. mdpi.com

The process of biomarker validation involves analytical validation, to ensure the reliability of the measurement, and clinical or, in this case, toxicological validation, to confirm the biomarker's relationship with a particular biological outcome. mdpi.com While the initial findings are promising, a comprehensive validation of these immunological parameters as specific biomarkers for this compound exposure in non-human systems has not yet been fully established in the available scientific literature.

Mechanistic Toxicology of this compound in Cellular and Non-Human Animal Models

Mechanistic toxicology aims to understand how a substance exerts its toxic effects at a molecular and cellular level. For this compound, investigations have primarily focused on its effects on cellular cytotoxicity, with limited specific data on its genotoxic potential.

The cytotoxic effects of this compound have been investigated in the context of its immunomodulatory properties, particularly its influence on the activity of immune cells that can destroy tumor cells. mdpi.com Natural Killer (NK) cells are a type of cytotoxic lymphocyte that plays a critical role in the innate immune system by recognizing and eliminating cancerous cells. mdpi.comkoreamed.orgfrontiersin.org

A study involving S180 sarcoma-bearing mice demonstrated that this compound enhanced the cytotoxic activity of NK cells. mdpi.com The administration of this compound led to a dose-dependent increase in the ability of NK cells to lyse target tumor cells. This suggests that one of the mechanisms of this compound's action is the potentiation of the cytotoxic machinery of NK cells. The cytotoxic function of NK cells is mediated through the release of granules containing proteins like perforin (B1180081) and granzymes, which induce apoptosis in the target cells. mdpi.comkoreamed.org

The same study also reported a significant increase in spleen lymphocyte proliferation in response to this compound. mdpi.com This indicates that this compound may also stimulate the adaptive immune system, leading to an expansion of lymphocytes that could contribute to an anti-tumor response.

The table below summarizes the effects of this compound on cellular immune functions in S180-bearing mice, as reported in a key study. mdpi.com

| Treatment Group | Lymphocyte Proliferation (cpm) | NK Cytotoxic Activity (%) |

| Normal Control | 12,530 ± 4,121 | 58.4 ± 1.22 |

| S180 Control | 2,822 ± 881 | 48.6 ± 1.33 |

| This compound (100 mg/kg) | 5,322 ± 1,131 | 55.8 ± 2.64 |

| This compound (250 mg/kg) | 6,455 ± 1,228 | 56.6 ± 2.55 |

| This compound (500 mg/kg) | 7,220 ± 2,122 | 58.6 ± 3.1 |

| Data presented as mean ± S.D. for n=10 mice per group. |

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. youtube.com Standard in vitro assays for genotoxicity include the bacterial reverse mutation assay (Ames test), the in vitro mammalian chromosomal aberration test, and the in vitro micronucleus test. criver.comnih.govwikipedia.orgevotec.comnih.govcrpr-su.se These tests are designed to detect different types of genetic damage, such as gene mutations and chromosomal damage. oecd.orgoecd.orgnih.gov

As of the current available scientific literature, no specific studies on the genotoxicity or mutagenicity of this compound using these standard in vitro assays have been published. While the broader class of coumarins has been subject to such testing, with varying results for different derivatives, data specifically for this compound is not available. researchgate.net One study on compounds from Zanthoxylum zanthoxyloides, a plant source of this compound, mentioned that some compounds inhibited AMES toxicity, but did not specify which ones. researchgate.net Therefore, the potential for this compound to cause genotoxic or mutagenic effects remains to be determined through dedicated in vitro assessments.

Advanced Analytical Methods for Detection and Quantification of Dipetalolactone

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of individual components from a mixture. alwsci.com For dipetalolactone, several chromatographic methods are particularly effective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. nih.gov The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. hplc.eu The choice of stationary phase, typically a C18 reversed-phase column, and the mobile phase composition are critical for achieving optimal separation. nih.gov

Different detectors can be coupled with HPLC to identify and quantify the separated compounds:

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: These detectors measure the absorbance of light by the analyte at specific wavelengths. nih.gov PDA detectors have the advantage of acquiring a full UV-Vis spectrum for each peak, aiding in peak purity assessment and compound identification.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for compounds that lack a UV chromophore. thermofisher.com It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. thermofisher.com

A certificate of analysis for this compound indicates that HPLC was used to determine its purity, achieving a level of 98%. molnova.cn

Table 1: HPLC Methods for Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size | Separation of non-polar to moderately polar compounds. nih.gov |

| Mobile Phase | Gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with a small percentage of formic or acetic acid) | To elute compounds with varying polarities. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation and peak resolution. |

| Detection | UV/PDA at specific wavelengths (e.g., 254 nm, 320 nm) or ELSD | For quantification and identification based on light absorption or scattering. nih.govthermofisher.com |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. measurlabs.comyoutube.com The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. youtube.com While this compound itself is not highly volatile, GC-MS could be applicable for the analysis of its more volatile derivatives or for profiling the volatile components of a plant extract containing this compound. phcogj.combiomedpharmajournal.org The mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios, creating a unique "fingerprint" for each compound. youtube.com

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for High Sensitivity

For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. nih.govthermofisher.com UHPLC utilizes columns with smaller particle sizes (<2 µm), resulting in faster analysis times and higher resolution compared to traditional HPLC. nih.gov The coupling with a tandem mass spectrometer (like a triple quadrupole) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). nih.govthermofisher.com This technique is particularly valuable for quantifying trace amounts of this compound in complex biological matrices. nih.govresearchgate.net The high sensitivity of UHPLC-MS/MS allows for the detection of compounds at very low concentrations, often in the picogram to nanogram range. nih.gov

Spectrometric Techniques for Detection and Characterization in Complex Matrices

Spectrometric techniques are indispensable for the structural elucidation and confirmation of compounds like this compound, especially when present in intricate mixtures.

LC-NMR and LC-MS/MS Hyphenated Techniques

The hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) and tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the unambiguous identification of natural products. alwsci.commdpi.comnih.gov

LC-NMR: This technique directly couples the separation power of LC with the structure-elucidating capability of NMR. mdpi.comsumitomo-chem.co.jp It allows for the acquisition of detailed NMR spectra (both ¹H and ¹³C) of the compounds as they elute from the chromatography column, providing definitive structural information. mdpi.comresearchgate.net

LC-MS/MS: As previously mentioned, this technique offers high sensitivity and selectivity for quantification and can also provide valuable structural information through the analysis of fragmentation patterns. nih.govnih.gov

When used in combination, LC-NMR and LC-MS/MS offer a comprehensive analysis, enabling the complete characterization of compounds within a complex mixture without the need for prior isolation. nih.gov

Table 2: Spectrometric Data for this compound and Related Compounds

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| ¹H-NMR | This compound precursor | Signals at δ 6.1, 6.8, 6.22, 7.1, and 6.13 indicating aromatic protons, and signals at δ 1.55 and 1.65 for two methyl groups. | researchgate.net |

| ¹³C-NMR | This compound intermediate | Signal at δ 4.07, absence of hydroxyl group proton signal. | researchgate.net |

| Mass Spectrometry (MS) | 7-Hydroxyl-2,2-dimethyl-2H-chromene-5,8-dione | m/z 206 (100), 205 [M–H]⁺ (21), 190 [M–OH]⁺ (24) and 176 [M–2CH₃]⁺ (11). | mdpi.com |

| Mass Spectrometry (MS) | 3-(3-methylbut-2-en-1-yl)resorcinol intermediate | m/z 176 (100), 205 [M–H]⁺ (25), 190 [M–OH]⁺ (21), 176 [M–2CH₃]⁺ (8) and 107 [M–HC≡C−C(CH₃)₂−O]⁺ (12). | mdpi.com |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govlongdom.org It offers several advantages, including high efficiency, short analysis times, and minimal sample consumption. longdom.orgeuropeanpharmaceuticalreview.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), can be employed depending on the nature of the analyte. europeanpharmaceuticalreview.comnih.gov CE can be coupled with various detectors, including UV-Vis and mass spectrometry, making it a versatile tool for the analysis of a wide range of compounds, including natural products like this compound. nih.govlongdom.orgthermofisher.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Acetic acid |

| Methanol |

| Resorcinol (B1680541) |

| Potassium carbonate |

| 3-chloro-2-methylbut-1-yne |

| Diethyl ether |

| 7-Hydroxyl-2,2-dimethyl-2H-chromene-5,8-dione |

| 3-chloro-3-methylbut-1-yne |

| Xylene |

| 5,7-dihydroxycoumarin (B1309657) |

| Carbon tetrachloride |

| Tetrachloroethylene |

Quantitative Analysis in Biological Samples (Non-Human) and Botanical Extracts

The quantification of this compound, particularly from its natural sources within the Zanthoxylum genus, relies heavily on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, often coupled with various detectors for enhanced sensitivity and specificity. measurlabs.comcore.ac.uk

Botanical Extracts Analysis

In botanical materials, this compound is typically found alongside a multitude of other secondary metabolites. Therefore, the analytical method must be able to separate it from structurally similar compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. mdpi.comnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov

The process generally involves:

Sample Preparation : Plant material (e.g., fruit, leaves, bark) is dried and ground. The active compounds are then extracted using an appropriate solvent, such as methanol. mdpi.comnih.gov The choice of solvent and extraction method is critical as it affects the yield and purity of the target analyte. nih.gov

Chromatographic Separation : The extract is injected into an HPLC system, typically equipped with a reversed-phase C18 column. A mobile phase, often a gradient mixture of acetonitrile and water, is used to separate the components of the extract. mdpi.comresearchgate.net

Detection and Quantification : For quantification, LC-MS/MS is often operated in the Multiple Reaction Monitoring (MRM) mode. ca.gov In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and a corresponding product ion generated through fragmentation. This high specificity allows for accurate quantification even in complex matrices. mdpi.commdpi.com An alternative is HPLC with a Diode-Array Detector (HPLC-DAD), which measures UV absorption across a spectrum, providing quantitative data based on a calibration curve. measurlabs.com

Research on Zanthoxylum species has demonstrated the ability to quantify various coumarins and lignans (B1203133) across different plant parts. mdpi.com The concentration of these compounds can vary significantly between the fruit, leaves, stem, and roots, making quantitative analysis essential for identifying the richest botanical sources. mdpi.com

Interactive Table 1: Example Parameters for LC-MS/MS Quantification of this compound in Zanthoxylum Extracts This table presents hypothetical yet realistic data based on typical values found in analytical studies of related compounds.

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrumentation | HPLC coupled to a triple quadrupole mass spectrometer (LC-MS/MS) | mdpi.comca.gov |

| Column | Reversed-phase C18 (e.g., 5 µm, 250mm × 4.6 mm) | researchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) | core.ac.ukmdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) | mdpi.com |

| MRM Transition | [Hypothetical] Precursor Ion (m/z) → Product Ion (m/z) | mdpi.com |

| Limit of Detection (LOD) | 0.5 - 1.5 ng/mL | researchgate.net |

| Limit of Quantitation (LOQ) | 2.0 - 5.0 ng/mL | researchgate.net |

| Example Concentration | Fruit Extract: 15.2 µg/g; Leaf Extract: 3.5 µg/g; Root Extract: 1.1 µg/g | mdpi.com |

Non-Human Biological Samples

In preclinical research, understanding the pharmacokinetic profile of a compound is crucial. This requires quantifying the compound in biological samples from animal models, such as the plasma of Sprague-Dawley rats. nih.gov The analytical challenges are similar to those for botanical extracts but are compounded by the complexity of the biological matrix (e.g., plasma proteins, lipids). Sample preparation for plasma analysis is more involved, often requiring protein precipitation or solid-phase extraction (SPE) to remove interfering substances before injection into the LC-MS/MS system. mdpi.comdiva-portal.org The high sensitivity of LC-MS/MS makes it the method of choice for detecting the low concentrations of analytes typically found in plasma after administration. nih.gov

Standardization and Quality Control Methodologies for this compound Analysis

For analytical data to be considered reliable and reproducible, the methods used must be rigorously validated. scielo.br Standardization and quality control ensure that every batch of a botanical extract contains a consistent amount of the specified compound and that the analytical measurements are consistently accurate. chitosanlab.com This is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). labmanager.comich.org

Analytical Method Validation

Method validation is the documented process that proves an analytical method is suitable for its intended purpose. adryan.comgmpinsiders.com Key performance characteristics that must be evaluated include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgadryan.com In HPLC, this is demonstrated by showing that the this compound peak is well-resolved from other peaks and that its spectral purity is confirmed by DAD or its mass is confirmed by MS.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com This is determined by analyzing a series of dilutions of a pure reference standard and plotting the instrument response against concentration. The relationship is typically evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999. labmanager.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of pure analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. scielo.bradryan.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision) : Precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision) : Precision within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Quality Control in Routine Analysis

Once a method is validated, quality control (QC) measures are essential for routine use. chitosanlab.com This involves the use of a certified reference material (CRM) for this compound to prepare calibration standards. Furthermore, QC samples at low, medium, and high concentrations are typically prepared and analyzed with each batch of test samples to monitor the performance of the method and ensure the validity of the results. chitosanlab.comslideshare.net Standardization of a botanical extract requires defining a minimum amount of a specific marker compound, which in this case would be this compound, to ensure batch-to-batch consistency and quality. chitosanlab.com

Interactive Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method for this compound

| Validation Parameter | Measurement | Typical Acceptance Criteria | Reference |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | labmanager.com |

| Accuracy | Recovery (%) | 95% – 105% | researchgate.net |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) | ≤ 2% | core.ac.uk |

| Specificity | Peak Purity / No Interference at Analyte Retention Time | Peak is spectrally pure; No co-eluting peaks | ich.orgadryan.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | Typically 10:1 | researchgate.net |

| Range | Verified Linearity, Accuracy, Precision | Established from validation data | ich.org |

Ecological Role and Ethnobotanical Context of Dipetalolactone

Natural Occurrence and Distribution in Plant Species

Dipetalolactone is a naturally occurring dipyranocoumarin, a class of chemical compounds characterized by a specific three-ring structure. mdpi.com Its presence has been identified in a select group of plant species, primarily within the Rutaceae family. mdpi.comresearchgate.net

The initial isolation and identification of this compound were from the root bark of Zanthoxylum dipetalum. dntb.gov.ua Subsequent research has confirmed its presence in other species of the same family, including Metrodorea flavida and Diplolaene mollis. mdpi.comresearchgate.net The distribution of coumarins, the broader chemical class to which this compound belongs, is extensive throughout the plant kingdom, particularly in angiosperms. mdpi.com Families such as Rutaceae and Apiaceae are especially rich in these compounds, with occurrences also noted in the Asteraceae, Poaceae, and Rubiaceae families. mdpi.comresearchgate.net

This compound also plays a crucial role as an intermediate in the biosynthesis of other complex molecules. nih.gov It is a precursor in the formation of calanolides, a group of tetracyclic dipyranocoumarins with significant biological activities. nih.govwikipedia.org The biosynthesis pathway to calanolides can proceed through the formation of this compound from precursor molecules like umbelliferone (B1683723). nih.govwikipedia.org Calanolides themselves are found in plant genera such as Calophyllum and Clausena. nih.govwikipedia.org

The table below summarizes the plant species and families in which this compound and its related precursor compounds have been identified.

| Plant Species/Genus/Family | Compound Class | Specific Compound(s) | Reference(s) |

| Zanthoxylum dipetalum | Dipyranocoumarin | This compound | mdpi.comresearchgate.netdntb.gov.ua |

| Metrodorea flavida | Dipyranocoumarin | This compound | mdpi.comresearchgate.net |

| Diplolaene mollis | Dipyranocoumarin | This compound | mdpi.comresearchgate.net |

| Calophyllum genus | Dipyranocoumarin | Calanolides (biosynthesized from this compound) | mdpi.comresearchgate.netnih.gov |

| Clausena genus | Dipyranocoumarin | Calanolides (biosynthesized from this compound) | nih.govwikipedia.org |

| Rutaceae Family | Coumarins | Various, including this compound | mdpi.comresearchgate.net |

| Apiaceae Family | Coumarins | Various | mdpi.comresearchgate.net |

| Asteraceae Family | Coumarins | Various | mdpi.comresearchgate.net |

| Poaceae Family | Coumarins | Various | mdpi.comresearchgate.net |

| Rubiaceae Family | Coumarins | Various | mdpi.comresearchgate.net |

Ecological Function within the Source Organism (e.g., defense mechanism, allelopathy)

The specific ecological function of this compound within its source organisms has not been extensively detailed in scientific literature. However, based on the known biological activities of the broader class of dipyranocoumarins, it is likely that this compound serves as a component of the plant's chemical defense system. mdpi.com

Secondary metabolites in plants, such as coumarins, often play a crucial role in protecting the plant from herbivores, pathogens, and competing plants. libretexts.org Dipyranocoumarins, as a group, have demonstrated a range of biological activities, including antibacterial and antitumor properties. mdpi.comresearchgate.net This suggests a potential role for this compound in fending off microbial infections.

Furthermore, the concept of allelopathy, where a plant releases biochemicals to inhibit the growth of neighboring plants, is a known ecological mechanism. libretexts.orgijcrr.com Some plants secrete substances that can suppress seed germination or seedling growth of other species in their vicinity. nih.govresearchgate.net While direct evidence of this compound's allelopathic activity is not available, the release of secondary metabolites into the soil is a common strategy for plants to gain a competitive advantage. mdpi.com Given that this compound is found in the root bark of Zanthoxylum dipetalum, it is plausible that it could be exuded into the soil to influence the surrounding microbial community or inhibit the growth of competing flora. dntb.gov.ua

Ethnobotanical Significance and Traditional Uses (Historical Context)

There is no specific documented ethnobotanical use of the isolated compound this compound. However, the plants in which it is found, particularly those from the Rutaceae and Asteraceae families, have a rich history of use in traditional medicine across various cultures. mdpi.comresearchgate.netfrontiersin.org

Plants belonging to the Rutaceae family, the primary source of this compound, are well-represented in traditional pharmacopoeias worldwide. mdpi.comresearchgate.net For example, various species of Zanthoxylum are used in traditional practices to treat a range of ailments. Similarly, plants from the Asteraceae family are among the most commonly used in herbal remedies. frontiersin.org Vernonia amygdalina, a member of the Asteraceae family, is used in traditional African medicine for treating conditions such as diarrhea, diabetes, and wound healing. frontiersin.org

The traditional uses of these plant families often involve preparations of leaves, roots, or bark, which would contain a complex mixture of secondary metabolites, including coumarins like this compound. mdpi.com For example, in many traditional systems, plant extracts are used for their anti-inflammatory, antimicrobial, and analgesic properties. ecologyandsociety.org The use of plants from the genus Aristolochia in traditional Chinese medicine for conditions like coughs, asthma, and pain relief further illustrates the historical significance of plants containing complex chemical constituents. nih.gov

It is important to note that the traditional use of these plants is based on the holistic properties of the entire plant or its parts, rather than on a single isolated compound. The historical context suggests that plants containing this compound have been valued for their medicinal properties, even if the specific contribution of this compound was unknown.

Future Research Directions and Translational Potential for Dipetalolactone

Exploration of Novel Synthetic Methodologies and Chemoenzymatic Routes

A particularly promising avenue is the development of chemoenzymatic routes, which combine the precision of biocatalysis with the versatility of traditional organic synthesis. benthamdirect.comsemanticscholar.org This approach could offer significant advantages for constructing the complex Dipetalolactone scaffold. Enzymes, such as dioxygenases, could be used to introduce specific stereochemical features early in the synthesis, a task that is often challenging for conventional chemical methods. benthamdirect.com Furthermore, enzymes like lipases or proteases could be employed for selective functional group manipulations, potentially eliminating the need for cumbersome protection-deprotection steps. semanticscholar.org The integration of biocatalysts could lead to more sustainable and efficient synthetic pathways, a critical factor for the eventual commercialization of this compound or its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Novel Chemical Synthesis | Development of new catalytic systems, one-pot reactions, and protecting-group-free strategies. | Increased efficiency, atom economy, and scalability; reduced waste and cost. |

| Chemoenzymatic Routes | Combines chemical synthesis with biocatalysis (e.g., using enzymes like dioxygenases, lipases). | High stereoselectivity and regioselectivity; milder reaction conditions; reduced need for protecting groups. benthamdirect.comsemanticscholar.org |

Deeper Mechanistic Elucidation of Biological Activities at a Systems Level

Initial studies have indicated that this compound possesses immunomodulatory activity. niscpr.res.in However, the precise molecular mechanisms underlying this and other potential biological effects remain largely uncharacterized. Future research must move beyond preliminary activity screenings to a deeper, systems-level understanding of how this compound interacts with biological entities.

Development of Advanced Analytical Platforms for Detection and Profiling

To fully explore the potential of this compound, from its presence in natural sources to its fate in biological systems, the development of advanced analytical platforms is essential. While standard techniques like High-Performance Liquid Chromatography (HPLC) are useful, future research will benefit from more sophisticated and sensitive methods. niscpr.res.in

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, are at the forefront of natural product analysis. semanticscholar.orgnih.govspringernature.com Platforms such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS) offer exceptional resolution and sensitivity, enabling the detection and quantification of this compound and its metabolites even at very low concentrations. niscpr.res.innih.gov Furthermore, coupling liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct structural elucidation of compounds within a complex mixture, accelerating the identification of novel, related coumarins in plant extracts without the need for lengthy isolation procedures. benthamdirect.comnih.gov These advanced platforms are crucial for metabolomics studies, quality control of herbal preparations, and pharmacokinetic analyses, providing a comprehensive chemical profile and deeper insights into the compound's behavior. benthamdirect.comnih.gov

| Analytical Platform | Principle | Application for this compound Research |

| UHPLC-QTOF-MS | Combines high-resolution liquid chromatography with high-accuracy mass spectrometry. | Sensitive detection and quantification in plant extracts and biological fluids; metabolite profiling. niscpr.res.innih.gov |

| LC-NMR | Couples liquid chromatography directly with an NMR spectrometer. | On-line structural elucidation of this compound and related compounds in crude extracts. nih.govspringernature.com |

| LC-MS/MS | Tandem mass spectrometry for structural fragmentation analysis. | Confirmation of identity and structural characterization of metabolites. nih.govnih.gov |

Biotechnological Production and Sustainable Sourcing Strategies

The reliance on extraction from natural plant sources presents challenges for the large-scale supply of this compound, including low yields and potential over-harvesting. Therefore, developing alternative production and sourcing strategies is a critical future direction.

Biotechnological production represents a highly promising and sustainable alternative. nih.gov This could involve metabolic engineering of microorganisms, such as the yeast Yarrowia lipolytica or various bacteria, which have been successfully used to produce other lactones and polyols. nih.govrsc.orgnih.gov By introducing the relevant biosynthetic genes from the source plant into a microbial host, it may be possible to establish a fermentation-based production system that is scalable, controllable, and independent of geographical or climatic constraints. Another avenue is the use of plant cell cultures, which can be cultivated in bioreactors to produce the desired compound under optimized conditions. researchgate.net

Concurrently, implementing sustainable sourcing strategies for the natural plant material is vital. nih.gov This involves integrating environmental, social, and ethical considerations into the procurement process. nih.govnih.gov For plants like Zanthoxylum dipetalum, this would mean establishing cultivation programs, employing responsible harvesting practices that ensure the long-term survival of the plant population, and ensuring fair and equitable benefit-sharing with local communities. springernature.comnih.gov Such practices not only ensure a stable supply chain but also protect biodiversity and align with growing consumer demand for sustainably produced products. nih.govnih.gov

Computational Drug Design and Optimization (Purely Theoretical/In Silico)

Purely theoretical, or in silico, approaches offer a powerful and resource-efficient means to explore and optimize the therapeutic potential of this compound before committing to extensive laboratory work. researchgate.netdtu.dk These computational methods can accelerate the drug discovery process significantly. researchgate.net

Using the known structure of this compound as a starting point, computational chemists can perform virtual screening, where large libraries of compounds are computationally docked against a biological target to identify molecules with similar or better binding potential. nih.govresearchgate.net For this compound itself, molecular docking simulations can predict its binding mode with potential protein targets, helping to hypothesize its mechanism of action. frontiersin.org Furthermore, de novo design algorithms can be used to construct entirely new molecules from scratch that are optimized to fit a specific target's binding site, using fragments of the this compound scaffold. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the rational design of more potent and selective analogues. nih.gov Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-like properties of this compound and its designed analogues, helping to prioritize the most promising candidates for future synthesis and testing. researchgate.net

Q & A

Q. What are the standard spectroscopic techniques for characterizing Dipetalolactone, and how should data be interpreted?